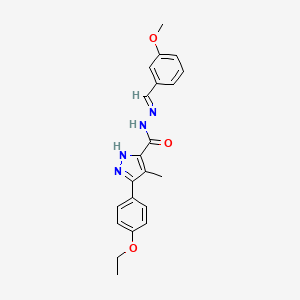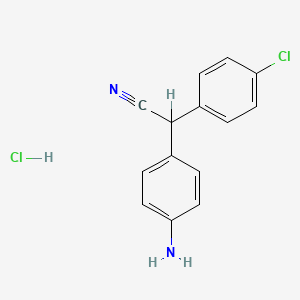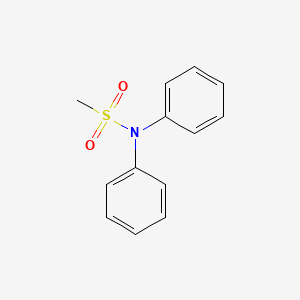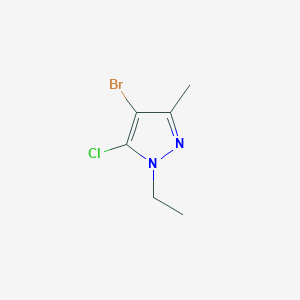
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide is a complex organic compound with the molecular formula C27H26N4O4 This compound is known for its unique structure, which includes a pyrazole ring, an ethoxy group, and a benzylidene hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction.
Formation of the Benzylidene Hydrazide Moiety: This step involves the condensation of a benzaldehyde derivative with hydrazine to form the benzylidene hydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
- N’-(3-(BENZYLOXY)-4-MEO-BENZYLIDENE)3-(4-ETHOXY-PH)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 2-(2-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)HYDRAZINO)-N-(4-ETHOXY-PH)-2-OXOACETAMIDE
Uniqueness
5-(4-Ethoxy-PH)-4-ME-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
属性
分子式 |
C21H22N4O3 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
3-(4-ethoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]-4-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-17-10-8-16(9-11-17)19-14(2)20(24-23-19)21(26)25-22-13-15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+ |
InChI 键 |
LDBXUKLGTRSYMY-LPYMAVHISA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)N/N=C/C3=CC(=CC=C3)OC |
规范 SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2C)C(=O)NN=CC3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)propanoate](/img/structure/B11997269.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)




![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11997298.png)


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)
![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)
